![molecular formula C20H26N2O4 B4925993 ethyl 1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate](/img/structure/B4925993.png)
ethyl 1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate, commonly known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. This compound has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and chronic pain.
Scientific Research Applications
DMQX has been widely used as a research tool to study the function of ionotropic glutamate receptors in the central nervous system. It has been shown to block the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity, learning, and memory. DMQX has also been used to study the role of glutamate receptors in epilepsy, stroke, and chronic pain.
Mechanism of Action
DMQX acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. This prevents the binding of the co-agonist glycine and inhibits the activation of the receptor. DMQX has also been shown to block the activity of other glutamate receptors, such as AMPA and kainate receptors, by binding to the ion channel pore.
Biochemical and Physiological Effects:
DMQX has been shown to have potent anticonvulsant effects in animal models of epilepsy. It has also been shown to reduce the severity of ischemic brain injury in animal models of stroke. In addition, DMQX has been shown to have analgesic effects in animal models of chronic pain.
Advantages and Limitations for Lab Experiments
DMQX is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a valuable tool for studying the function of these receptors in the central nervous system. However, DMQX has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its efficacy in some experiments. In addition, DMQX can have off-target effects on other receptors and ion channels, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on DMQX. One area of interest is the development of more potent and selective antagonists of the NMDA receptor, which could have therapeutic applications in neurological disorders. Another area of interest is the study of the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the development of new drug delivery systems could improve the efficacy and specificity of DMQX in vivo.
Synthesis Methods
DMQX can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the condensation of 2,5-dimethoxytoluene with ethyl 4-piperidinecarboxylate to form the intermediate compound, which is then cyclized with 2-chloroacetyl chloride to yield DMQX. The final product can be purified through recrystallization or chromatography techniques.
properties
IUPAC Name |
ethyl 1-(5,8-dimethoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-5-26-20(23)14-8-10-22(11-9-14)17-12-13(2)18-15(24-3)6-7-16(25-4)19(18)21-17/h6-7,12,14H,5,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJZYDLDBYEMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=C(C=CC(=C3C(=C2)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(5,8-dimethoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.